2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound characterized by its unique chemical structure featuring a trifluoromethyl group attached to a phenoxy moiety, an isonicotinonitrile core, and a piperidinyl ether linkage. This compound is of significant interest due to its multifaceted applications in medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to definitively describe its mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given its complex structure, it’s plausible that it could influence a variety of biochemical pathways .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information about its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s difficult to predict how these factors might affect this particular compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps. A common method includes the reaction of 3-(Trifluoromethyl)phenol with 2-bromoacetylpyridine under basic conditions to form 2-(3-(Trifluoromethyl)phenoxy)acetylpyridine. This intermediate is then subjected to a nucleophilic substitution reaction with 1-(3-hydroxypiperidin-1-yl)isonicotinonitrile, facilitated by a strong base like sodium hydride, resulting in the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis is often optimized to improve yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and can enhance the overall efficiency and safety of the process. Additionally, solvent optimization and purification techniques, such as crystallization and chromatography, are crucial steps in the industrial preparation.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile undergoes a variety of chemical reactions, primarily involving its functional groups.
Oxidation: The trifluoromethyl and isonicotinonitrile groups are stable under oxidizing conditions, making selective oxidation of other moieties feasible.
Reduction: Reduction reactions can selectively target the carbonyl group in the piperidinyl ether linkage.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and piperidinyl positions under appropriate conditions.
Common Reagents and Conditions
Reagents such as sodium hydride, lithium aluminum hydride, and various oxidizing agents (e.g., potassium permanganate) are commonly used. Conditions like elevated temperatures and the presence of inert atmospheres (e.g., nitrogen or argon) are often employed to ensure reaction efficiency and safety.
Major Products
The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and various substitution products that maintain the core structure of the compound while introducing new functional groups.
Scientific Research Applications
2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has several important applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug development, targeting specific enzymes or receptors.
Industry: Applied in the synthesis of materials with unique properties, such as advanced polymers or coatings.
Comparison with Similar Compounds
Comparing 2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile with other similar compounds highlights its unique properties:
3-(Trifluoromethyl)phenoxy derivatives: These compounds share the trifluoromethylphenoxy moiety but differ in other structural components, affecting their reactivity and application.
Piperidinyl ether compounds: These have similar piperidinyl ether linkages but vary in their aromatic and acyl groups, leading to differences in biological activity and chemical stability.
Similar compounds include:
2-(3-(Trifluoromethyl)phenoxy)acetamide
1-(3-(Trifluoromethyl)phenoxy)-3-piperidinol
2-(3-(Trifluoromethyl)phenoxy)nicotinonitrile
By detailing the unique structure and multifaceted applications of this compound, we can appreciate its significance in various scientific and industrial domains.
Properties
IUPAC Name |
2-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)15-3-1-4-16(10-15)28-13-19(27)26-8-2-5-17(12-26)29-18-9-14(11-24)6-7-25-18/h1,3-4,6-7,9-10,17H,2,5,8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMOWMDVFSIHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC(=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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